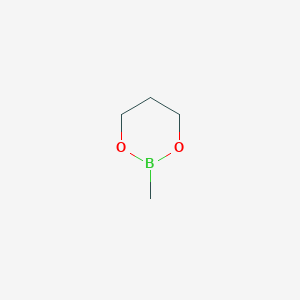

2-Methyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWFBVPBAQTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455645 | |

| Record name | 2-methyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51901-48-5 | |

| Record name | 2-methyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physico-chemical properties of 2-Methyl-1,3,2-dioxaborinane

An In-depth Technical Guide to the Physico-chemical Properties of 2-Methyl-1,3,2-dioxaborinane

Introduction

This compound is an organoboron compound featuring a six-membered ring containing two oxygen atoms, one boron atom, and three carbon atoms. This heterocyclic compound belongs to the family of boronic esters, which are widely recognized for their versatility as intermediates in modern organic synthesis. The presence of the B-O-C linkages imparts unique reactivity and stability to the molecule, making it a subject of interest for researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physico-chemical properties, synthesis, handling, and potential applications, offering field-proven insights for scientific professionals. The incorporation of boron into organic frameworks is a key strategy for creating diverse molecular architectures, often by replacing a C-C unit with its isoelectronic B-N unit, highlighting the significance of understanding foundational boron heterocycles like this compound.[1]

Molecular Structure and Identification

The fundamental structure of this compound consists of a 1,3,2-dioxaborinane ring substituted with a methyl group on the boron atom. This arrangement is crucial for its chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C4H9BO2 |

| Molar Mass | 99.92 g/mol [2] |

Core Physico-chemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are essential for designing synthetic routes and ensuring safe handling.

Table 2: Key Physico-chemical Data

| Property | Value | Source |

|---|---|---|

| Density | 0.90 ± 0.1 g/cm³ (Predicted) | [2] |

| Boiling Point | 44-46 °C at 30 Torr | [2] |

| Flash Point | 17.222 °C | [2] |

| Appearance | Colorless liquid (typical for similar compounds) | N/A |

Spectroscopic Characterization

The structural elucidation of this compound and related compounds relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹¹B NMR are critical for confirming the structure. In ¹H NMR, one would expect to see characteristic signals for the methyl group protons attached to boron and the methylene protons of the propanediol backbone. For example, in related dioxaborolane structures, the protons of the ring system and substituent groups show distinct chemical shifts that are used for verification.[3]

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula C₄H₉BO₂.

Synthesis Protocol: Esterification of Methylboronic Acid

The most common and trusted method for synthesizing this compound is the direct esterification of methylboronic acid with 1,3-propanediol. This reaction is typically performed with the removal of water to drive the equilibrium towards the product.

Causality Behind Experimental Choices:

-

Solvent : A non-polar solvent like dichloromethane or toluene is often used to facilitate the removal of water via azeotropic distillation (in the case of toluene) or through the use of a drying agent.

-

Drying Agent : Anhydrous magnesium sulfate (MgSO₄) is a common choice to sequester the water byproduct, pushing the reaction to completion.[4]

-

Inert Atmosphere : The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) because boronic acids and their esters can be sensitive to oxidation and moisture.

Step-by-Step Methodology

-

Setup : A flame-dried round-bottomed flask is equipped with a magnetic stir bar and an argon inlet.

-

Reagent Addition : To the flask, add methylboronic acid (1.0 equivalent).

-

Dissolution : Add dry dichloromethane to dissolve the boronic acid.

-

Diol and Drying Agent : Add 1,3-propanediol (1.05 equivalents) and anhydrous magnesium sulfate (1.0 equivalent) to the solution.

-

Reaction : Stir the heterogeneous mixture at room temperature for 12-16 hours under an argon atmosphere.

-

Workup : Filter the reaction mixture to remove the magnesium sulfate.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Reactivity, Stability, and Handling

Stability

This compound, like many boronic esters, is sensitive to moisture. The B-O bond can undergo hydrolysis when exposed to water, reverting the compound back to methylboronic acid and 1,3-propanediol. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[5] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert gas in a refrigerator.[5][6]

Reactivity and Applications

Dioxaborinanes and related dioxaborolanes are extensively used in organic synthesis. Their primary applications include:

-

Protecting Groups : The dioxaborinane moiety can serve as a protecting group for diols.

-

Suzuki-Miyaura Cross-Coupling : While less common than their pinacol ester counterparts, cyclic boronic esters can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and materials science.

-

Intermediates in Synthesis : They are valuable intermediates for creating more complex organoboron compounds. For instance, related dioxaborolanes are used to perform direct borocyclopropanation reactions.[7]

Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. The handling of this compound requires adherence to standard safety protocols for flammable and potentially irritating chemicals.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6][8]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[6][8]

-

Respiratory Protection : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6][8]

Storage and Incompatibilities

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat and ignition sources.[5][6][8] Refrigeration is often recommended.[5][6]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[8] It is also crucial to protect the compound from moisture.[5]

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[6]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical aid.[6]

Conclusion

This compound is a foundational organoboron compound whose physico-chemical properties make it a useful building block in organic synthesis. A thorough understanding of its structure, reactivity, and stability, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development. The insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to confidently work with this versatile chemical intermediate.

References

-

ChemBK. (n.d.). 2-Methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Request for Quotation. Retrieved from [Link]

-

ChemBK. (n.d.). 1,3,2-Dioxaborinane, 2-methyl-. Retrieved from [Link]

-

Chemsrc. (2024, January 2). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Retrieved from [Link]

-

ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Retrieved from [Link]

-

Liu, S. Y., et al. (n.d.). Recent Advances in Azaborine Chemistry. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

2-Methyl-1,3,2-dioxaborinane spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,3,2-dioxaborinane

Foreword: A Predictive and Practical Approach

Synthesis and Structural Context

To understand the spectroscopic profile of this compound, we must first consider its origin. The most common and direct synthesis involves the condensation reaction between methylboronic acid and 1,3-propanediol. This reaction typically requires a dehydration step, often achieved by azeotropic distillation with a solvent like toluene, to drive the equilibrium toward the ester product.

This synthetic context is crucial as it informs potential impurities. Incomplete reaction may leave traces of 1,3-propanediol or methylboronic acid, while exposure to atmospheric moisture can lead to hydrolysis, regenerating the starting materials or forming oligomeric species.

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of this compound. A combined analysis of ¹H, ¹³C, and ¹¹B NMR provides unambiguous confirmation of the connectivity and the electronic environment of the boron center.

Molecular Structure and NMR Assignments

The six-membered dioxaborinane ring is expected to adopt a chair conformation, similar to cyclohexane, although potentially flattened due to the presence of the B-O bonds.[1] This conformation dictates the axial and equatorial positions of the protons on the ring.

Caption: Structure with atom numbering for NMR.

¹H and ¹³C NMR Data Interpretation

While experimental data for the title compound is not published in major databases, we can predict the chemical shifts with high confidence based on extensive studies of substituted 1,3,2-dioxaborinanes.[1] The electron-withdrawing nature of the two oxygen atoms will significantly deshield the adjacent methylene carbons (C4, C6) and their attached protons.

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| B-CH₃ | ~0.3 - 0.5 | Singlet (s) | ~ -2 to 2 (often broad) | The methyl group is attached to the electropositive boron, resulting in a highly shielded, upfield signal. The carbon signal is often broadened due to quadrupolar relaxation from the adjacent boron atom.[2] |

| -O-CH₂- (C4, C6) | ~3.9 - 4.2 | Triplet (t) | ~61 - 63 | These methylene groups are deshielded by the adjacent oxygen atoms, shifting them significantly downfield. |

| -CH₂-CH₂-CH₂- (C5) | ~1.8 - 2.0 | Quintet (p) | ~28 - 30 | This central methylene group is more shielded than its neighbors, resulting in a more typical alkane-like chemical shift. |

¹¹B NMR: The Boron Center Signature

¹¹B NMR is indispensable for characterizing organoboron compounds.[2][3] For a tricoordinate (sp²) boronate ester like this compound, a single, characteristically broad signal is expected.

-

Predicted ¹¹B Chemical Shift: δ 28 - 33 ppm . This downfield region is typical for trigonal boronate esters.[4][5] The broadness of the signal is due to the quadrupolar nature of the boron nucleus (I = 3/2 for ¹¹B).[2] The presence of a sharp signal could indicate the formation of a tetracoordinate (sp³) species, for instance, through coordination with a Lewis basic solvent or impurity.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for comprehensive NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). For ¹¹B NMR, using a quartz NMR tube is highly recommended to avoid the broad background signal from borosilicate glass tubes.[2][3]

-

Instrument Tuning: The NMR spectrometer should be tuned to the respective frequencies for ¹H, ¹³C, and ¹¹B. The sample is locked to the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Typically 16-32 scans are sufficient.

-

¹³C NMR: A proton-decoupled pulse sequence is used to produce singlets for all carbon environments. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

¹¹B NMR: A wider spectral width is used. BF₃·OEt₂ is used as an external standard (δ 0.0 ppm).[6]

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall integrity of the boronate ester structure. The spectrum is dominated by strong absorptions from the B-O and C-O bonds.

Characteristic Vibrational Modes

The key to interpreting the IR spectrum is to identify the strong, characteristic stretches associated with the dioxaborinane ring.

Caption: Primary bond vibrations for IR analysis.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance and Commentary |

| 2850 - 2980 | C-H (sp³) stretch | Medium-Strong | Confirms the presence of the methyl and methylene groups. |

| 1310 - 1380 | B-O asymmetric stretch | Very Strong | This is a highly diagnostic and typically the most intense band for boronate esters, confirming the core B-O-C structure.[4][7][8] |

| 1000 - 1100 | C-O stretch | Strong | Confirms the C-O single bonds within the six-membered ring. |

| ~1465 | C-H bend | Medium | Characteristic bending (scissoring) vibration of the CH₂ groups. |

The absence of a broad absorption band around 3200-3600 cm⁻¹ is critical, as it confirms the absence of O-H groups from unreacted 1,3-propanediol or hydrolysis products.[9]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the easiest method is to prepare a neat film.

-

Method (Neat Film): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin, uniform film.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the clean salt plates first. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a final piece of the structural puzzle. For boronic esters, care must be taken during analysis as they can be susceptible to hydrolysis or rearrangement in certain ion sources.[10]

Expected Fragmentation Pathway

Using Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed. The fragmentation will likely proceed through pathways that stabilize charge, such as cleavage alpha to the oxygen atoms or loss of the methyl group.

Caption: Predicted EI-MS fragmentation pathway.

| m/z (for ¹¹B isotope) | Proposed Fragment | Formula | Commentary |

| 99 | Molecular Ion [M]⁺˙ | [C₄H₉BO₂]⁺˙ | The parent peak. The presence of a smaller peak at m/z 98 (at ~25% the intensity) due to the ¹⁰B isotope is definitive proof of one boron atom in the fragment. |

| 84 | [M - CH₃]⁺ | [C₃H₆BO₂]⁺ | Loss of the methyl radical from the boron atom, a common alpha-cleavage pathway. |

| 71 | [M - C₂H₄]⁺˙ | [C₂H₅BO₂]⁺˙ | Loss of ethene via a retro-Diels-Alder-type rearrangement of the six-membered ring. |

| 43 | [BO₂]⁻ or related fragments | [BO₂] | In some cases, boron oxide fragments are observed, especially under high-energy conditions.[11] |

Experimental Protocol: MS Data Acquisition

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is standard. Direct infusion or Gas Chromatography (GC-MS) can be used for sample introduction. GC-MS is preferred as it also confirms the purity of the sample.

-

GC-MS Method:

-

Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

Separation: Use a standard capillary column (e.g., DB-5) and a temperature program that elutes the compound (e.g., ramp from 50°C to 250°C).

-

Ionization: Use a standard EI energy of 70 eV.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and compare the observed fragmentation pattern to the predicted pathway.

Conclusion: A Triad of Spectroscopic Validation

The structural elucidation of this compound is a clear demonstration of modern analytical chemistry's power. While a single technique provides valuable clues, true scientific trustworthiness is achieved by integrating all three core methods. NMR establishes the precise carbon-hydrogen framework and confirms the boron environment. IR spectroscopy provides rapid confirmation of the key boronate ester functional group and the absence of hydroxyl impurities. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Together, they form a self-validating system that provides an unambiguous and authoritative characterization.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Cisneros-Macias, P. N., et al. (2020). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Crystals, 10(7), 585. Available at: [Link]

-

Le-Huy, M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(19), 5564-5573. Available at: [Link]

-

Kilic, A., et al. (2020). Supporting Information Synthesis and Effective Catalytic Performance in Cycloaddition Reactions with CO2 of boronate esters. The Royal Society of Chemistry. Available at: [Link]

-

Pihlaja, K., & Mattinen, J. (1985). ¹³C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane and their Methyl Derivatives. Acta Chemica Scandinavica, B 39, 671-678. Available at: [Link]

-

de Sousa, J. S., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4048. Available at: [Link]

-

Le-Huy, M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. Available at: [Link]

-

Kilic, A., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Journal of Boron, 7(3), 487-492. Available at: [Link]

-

Seneviratne, U. I., & Singaram, B. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1769–1777. Available at: [Link]

-

Organic Spectroscopy International. (n.d.). ¹¹B NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectrum of chiral dioxaborinane (T1B1-N). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Smith, M. K., & Lectka, T. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14881–14889. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MassBank of North America. (n.d.). 2-methyl-1,3-dioxolane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethyl-1,3,2-dioxaborolane ¹³C NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-dioxolane. Retrieved from [Link]

-

MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(15), 4991. Available at: [Link]

-

NIST WebBook. (n.d.). 1,3-Dioxolane, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Experimental Data of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification

It is imperative to begin with a clarification on the chemical identifier provided. The CAS number 2665-13-6 is officially assigned to Tri(butylene glycol) biborate, a fungicide. However, the context of this guide, focusing on experimental data relevant to drug development, strongly indicates that the compound of interest is Medroxyprogesterone Acetate (MPA) . The correct CAS number for Medroxyprogesterone Acetate is 71-58-9 . This guide will proceed with a comprehensive analysis of the experimental data for Medroxyprogesterone Acetate.

Section 1: Introduction and Physicochemical Properties of Medroxyprogesterone Acetate

Medroxyprogesterone Acetate (MPA) is a synthetic progestin, a derivative of progesterone, with a wide range of clinical applications, most notably in contraception and hormone replacement therapy.[1] It is also utilized in the treatment of conditions such as endometriosis and certain types of cancer.[1][2] MPA exerts its effects by binding to and activating progesterone receptors, mimicking the actions of natural progesterone.[3] This guide provides a detailed overview of the experimental data pertaining to MPA, with a focus on its physicochemical properties, mechanism of action, pharmacokinetics, analytical methodologies, and toxicological profile.

1.1. Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, analytical method design, and predicting its in vivo behavior. MPA is a white to off-white, odorless, microcrystalline powder.[4] It is stable in air but may be sensitive to light.[5]

| Property | Value | Source |

| Molecular Formula | C24H34O4 | [4] |

| Molecular Weight | 386.52 g/mol | [5] |

| Melting Point | 206-207 °C | [5] |

| Water Solubility | <0.1 g/100 mL at 23 °C | [5] |

| LogP (XLogP3-AA) | 4.1 | [4] |

| BCS Class | 2 | [5] |

| Appearance | White to off-white, odorless, microcrystalline powder | [4] |

| Stability | Stable in air, weakly air and light sensitive | [5] |

Section 2: Mechanism of Action

Medroxyprogesterone Acetate's primary mechanism of action involves its interaction with the progesterone receptor (PR), a nuclear hormone receptor.[6] Upon binding, MPA induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. Inside the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

The key physiological effects of MPA stem from this gene regulation:

-

Inhibition of Gonadotropin Secretion: MPA acts on the hypothalamus and pituitary gland to inhibit the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][6][7] This suppression of the mid-cycle LH surge prevents follicular maturation and ovulation, which is the primary basis for its contraceptive efficacy.[6][7]

-

Endometrial Effects: MPA transforms a proliferative endometrium into a secretory one.[8] In the context of contraception, it leads to endometrial thinning, making it unreceptive to implantation.[8] When used with estrogens in hormone replacement therapy, MPA reduces the risk of endometrial hyperplasia and adenocarcinoma.[8]

-

Cervical Mucus Thickening: MPA increases the viscosity of cervical mucus, creating a barrier that is difficult for sperm to penetrate.[3][6][7]

Caption: Signaling pathway of Medroxyprogesterone Acetate (MPA).

Section 3: Pharmacokinetics and Metabolism

The pharmacokinetic profile of MPA varies significantly with the route of administration.

3.1. Absorption, Distribution, Metabolism, and Excretion

| Parameter | Oral Administration | Intramuscular (IM) Injection | Subcutaneous (SQ) Injection | Source |

| Absorption | Rapid | Slow | Slow | [8] |

| Time to Peak (Tmax) | 2-4 hours | ~3 weeks | ~1 week | [8] |

| Protein Binding | 86-90% (primarily to albumin) | 86-90% (primarily to albumin) | 86-90% (primarily to albumin) | [8] |

| Metabolism | Extensively hepatic via hydroxylation and conjugation | Extensively hepatic via hydroxylation and conjugation | Extensively hepatic via hydroxylation and conjugation | [8] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 3A4 (CYP3A4) | [9] |

| Elimination Half-life | 12-17 hours | ~50 days | ~43 days | [8] |

| Excretion | Primarily in urine as metabolites | Primarily in urine as metabolites | Primarily in urine as metabolites | [8] |

3.2. Metabolism Insights

The metabolism of MPA is extensive and primarily occurs in the liver.[9] In vitro studies using human liver microsomes and recombinant human CYPs have identified CYP3A4 as the main enzyme responsible for the overall metabolism of MPA.[9] This is a critical consideration for potential drug-drug interactions, as inducers or inhibitors of CYP3A4 could alter the plasma concentrations and efficacy of MPA. The major metabolite of MPA is a glucuronide conjugate.[10]

Section 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of MPA in various matrices, including plasma and pharmaceutical formulations.[11][12][13][14][15]

4.1. Step-by-Step Protocol for HPLC Analysis of MPA in Human Plasma

This protocol is a synthesized example based on established methodologies.[11][15]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma in a glass tube, add an internal standard (e.g., megestrol acetate).

-

Vortex mix for 30 seconds.

-

Add 5 mL of a nonpolar extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Inject a 20-50 µL aliquot into the HPLC system.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Spherisorb 5-ODS2, 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: An isocratic mixture of methanol and 0.020 M acetate buffer pH 5 (65:35, v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm.[15]

-

Column Temperature: Ambient or controlled at 25°C.

-

Run Time: Approximately 10 minutes.[11]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of MPA to the internal standard against the concentration of MPA in spiked plasma samples.

-

The concentration of MPA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the HPLC analysis of MPA in plasma.

Section 5: Toxicological Profile

The toxicology of MPA has been extensively studied in various animal models.

-

General Toxicity: Short-term and long-term toxicity studies in rodents, rabbits, and monkeys have shown MPA to have low toxicity at therapeutic doses.[16]

-

Carcinogenicity: Long-term administration of MPA has been associated with an increased incidence of mammary tumors in beagle dogs.[17] However, there was no evidence of a carcinogenic effect in rats and mice.[17] The International Agency for Research on Cancer (IARC) has classified Medroxyprogesterone Acetate as possibly carcinogenic to humans (Group 2B).[5]

-

Reproductive Toxicity: High doses of MPA are known to impair fertility, which is consistent with its mechanism of action.[17] Studies in rats have shown that MPA can cause irregular estrous cycles and, at higher doses, inhibit copulation and decrease gestation rates.[18]

-

Genotoxicity: MPA was not found to be mutagenic in a battery of in vitro and in vivo genetic toxicity assays.[17]

-

Bone Mineral Density: A significant concern with long-term use of injectable MPA is the potential for loss of bone mineral density, which may not be completely reversible.[8]

Section 6: Clinical and Preclinical Data Summary

Numerous clinical trials have evaluated the efficacy and safety of MPA for various indications.

-

Contraception: Phase III clinical trials have demonstrated the high contraceptive efficacy of depot-medroxyprogesterone acetate (DMPA) administered every 3 months.[19] Studies have compared different dosages (e.g., 100 mg vs. 150 mg) and routes of administration (intramuscular vs. subcutaneous).[19][20][21] A common side effect is altered bleeding patterns, including amenorrhea.[19]

-

Oncology: MPA has been used as a palliative treatment for advanced breast cancer and endometrial carcinoma.[2][22]

-

Endometriosis: MPA is effective in reducing pain associated with endometriosis.[2]

-

Adverse Events: Real-world data from the FDA Adverse Event Reporting System (FAERS) has been analyzed to identify potential adverse drug reactions associated with MPA.[23]

References

-

Pannuti, F., Camaggi, C. M., Strocchi, E., et al. (1982). Pharmacokinetics and metabolism of medroxyprogesterone acetate in patients with advanced breast cancer. Cancer Treatment Reports, 66(12), 2043–2049. [Link]

-

Patel, S. S., & Goa, K. L. (1995). Medroxyprogesterone. StatPearls. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6279, Medroxyprogesterone Acetate. PubChem. [Link]

-

Pharmacology of Progestin Injection; Medroxyprogesterone Acetate (Depo provera); Mechanism of Action. (2024, December 22). YouTube. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate? Patsnap Synapse. [Link]

-

Read, J., & Mould, G. (1985). Simple high-performance liquid chromatographic method for the determination of medroxyprogesterone acetate in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 437–444. [Link]

-

Patsnap. (2024, June 14). What is Medroxyprogesterone Acetate used for? Patsnap Synapse. [Link]

-

Jordan, A. (1994). Toxicology of depot medroxyprogesterone acetate. Contraception, 49(3), 189–201. [Link]

-

Al-Momani, I. F. (2018). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. Scientia Pharmaceutica, 86(4), 48. [Link]

-

Medicine.com. (2020, February 17). MedroxyPROGESTERone: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

Scribd. (n.d.). HPLC Analysis of Medroxyprogesterone. [Link]

-

Wikipedia. (n.d.). Medroxyprogesterone acetate. [Link]

-

Srivanavit, C., & Thongnopnua, P. (2006). A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 213–217. [Link]

-

Srivanavit, C., & Thongnopnua, P. (2006). A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 213–217. [Link]

-

Etienne, M. C., Milano, G., Frenay, M., et al. (1994). Pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate in advanced breast cancer patients. Journal of Clinical Oncology, 12(3), 549–555. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10631, Medroxyprogesterone. PubChem. [Link]

-

Yamazaki, H., & Shimada, T. (1999). Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate. Xenobiotica, 29(4), 433–443. [Link]

-

Sanbuissho, A., Yoshida, M., Hisada, S., et al. (2009). or 4-week repeated-dose administration and fertility studies with medroxyprogesterone acetate in female rats. The Journal of Toxicological Sciences, 34(Suppl 2), SP2_1-SP2_8. [Link]

-

PharmaCompass. (n.d.). Medroxyprogesterone. [Link]

-

World Health Organization. (1987). A multicentered phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: II. The comparison of bleeding patterns. Contraception, 35(6), 591–610. [Link]

-

Halpern, V., Brache, V., Taylor, D., et al. (2021). Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera. Fertility and Sterility, 115(4), 939–947. [Link]

-

Pfizer. (n.d.). PROVERA® (medroxyprogesterone acetate tablets, USP) Prescribing Information. [Link]

-

Invicta. (n.d.). Medroxyprogesterone Acetate – Application in Therapy and Current Clinical Research. [Link]

-

Halpern, V., Brache, V., Taylor, D., et al. (2021). Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera. Fertility and Sterility, 115(4), 939–947. [Link]

-

Teva Branded Pharmaceutical Products R&D, Inc. (2016). A Two-part, Phase 1, Exploratory and Dose-range Finding Study to Evaluate Suppression of Ovulation and P. ClinicalTrials.gov. [Link]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2024). Safety evaluation of medroxyprogesterone acetate: a pharmacovigilance analysis using FDA adverse event reporting system data. Frontiers in Pharmacology, 15, 1384021. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62455, Tri(butylene glycol) biborate. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62455, Tri(butylene glycol) biborate. PubChem. [Link]

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]

- 4. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]

- 6. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. medicine.com [medicine.com]

- 9. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of medroxyprogesterone acetate in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple high-performance liquid chromatographic method for the determination of medroxyprogesterone acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. ovid.com [ovid.com]

- 15. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicology of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. A multicentered phase III comparative clinical trial of depot-medroxyprogesterone acetate given three-monthly at doses of 100 mg or 150 mg: II. The comparison of bleeding patterns. World Health Organization. Task Force on Long-Acting Systemic Agents for Fertility Regulation Special Programme of Research, Development and Research Training in Human Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. ascopubs.org [ascopubs.org]

- 23. Frontiers | Safety evaluation of medroxyprogesterone acetate: a pharmacovigilance analysis using FDA adverse event reporting system data [frontiersin.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Substituted 1,3,2-Dioxaborinanes

Abstract

The 1,3,2-dioxaborinane ring system, a six-membered heterocycle containing a B-O-C-C-C-O backbone, represents a cornerstone in the expansive field of organoboron chemistry. Initially explored as a fundamental structural motif, its unique electronic and steric properties have propelled its derivatives into the forefront of modern synthetic chemistry and, most notably, drug discovery. This in-depth technical guide provides a comprehensive overview of the historical context of the discovery of substituted 1,3,2-dioxaborinanes, a detailed examination of one of the first well-characterized syntheses, and a look into the modern applications of this important scaffold, with a particular focus on its role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and contemporary relevance of this important class of compounds.

Introduction: The Rise of Boron in Chemical and Biological Sciences

The field of organoboron chemistry, which traces its origins to the 19th century, has undergone a remarkable transformation from a niche area of academic curiosity to a powerhouse of synthetic innovation and therapeutic development. The pioneering work on boronic acids, with the first reported synthesis by Edward Frankland in 1860, laid the groundwork for a vast and versatile chemical toolbox. Boron's unique electronic properties, particularly its vacant p-orbital in its sp² hybridized state, allow it to act as a Lewis acid, enabling a diverse range of chemical transformations.

Substituted 1,3,2-dioxaborinanes are cyclic esters of boronic acids formed with 1,3-diols. This structural arrangement confers several advantageous properties:

-

Enhanced Stability: Compared to their acyclic counterparts or boronic acids themselves, the cyclic nature of 1,3,2-dioxaborinanes often imparts greater stability towards hydrolysis and oxidation.

-

Tunable Reactivity: The substituents on the boron atom and the carbon backbone of the ring can be readily modified to fine-tune the steric and electronic properties of the molecule, thereby controlling its reactivity in subsequent chemical transformations.

-

Chirality: The use of chiral 1,3-diols allows for the synthesis of enantiomerically pure 1,3,2-dioxaborinanes, which are invaluable in asymmetric synthesis.

These favorable characteristics have made substituted 1,3,2-dioxaborinanes indispensable reagents in a variety of chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their utility as synthetic intermediates, the inherent ability of the boronic acid moiety to form reversible covalent bonds with diols and other nucleophiles has positioned them as a "privileged scaffold" in medicinal chemistry. This has culminated in the development of several FDA-approved drugs containing the 1,3,2-dioxaborinane core, validating its significance in the pharmaceutical industry.

The Genesis of a Stable Heterocycle: Discovery and First Synthesis

While the fundamental reaction between boronic acids and diols to form cyclic esters was understood in the early to mid-20th century, the isolation and characterization of a stable, well-defined substituted 1,3,2-dioxaborinane was a significant milestone. A pivotal contribution in this area was the work of Woods and Strong, published in the Journal of the American Chemical Society in 1966, which described the synthesis and properties of 4,4,6-trimethyl-1,3,2-dioxaborinane .[1] This compound demonstrated remarkable stability for a dialkoxyborane, a class of compounds that were often difficult to handle.

The synthesis reported by Woods and Strong was elegant in its simplicity, involving the reaction of boric acid with 2-methyl-2,4-pentanediol (also known as hexylene glycol). This reaction proceeds via a dehydration-condensation mechanism, where the water generated is removed to drive the reaction to completion.

Conceptual Workflow of the First Synthesis

Caption: Conceptual workflow for the synthesis of 4,4,6-trimethyl-1,3,2-dioxaborinane.

The significance of this work lay in the demonstration that by choosing an appropriate diol, a stable and handleable dialkoxyborane could be prepared. This opened the door for the exploration of these compounds as synthetic reagents and laid the foundation for the development of more complex substituted 1,3,2-dioxaborinanes.

A Modern Protocol for the Synthesis of a Substituted 1,3,2-Dioxaborinane

Building upon the foundational work, modern synthetic methods allow for the efficient and high-yielding preparation of a wide variety of substituted 1,3,2-dioxaborinanes. A common and illustrative example is the synthesis of 2-phenyl-1,3,2-dioxaborinane from phenylboronic acid and 1,3-propanediol. This protocol is widely used and serves as an excellent model for the general synthesis of this class of compounds.

Experimental Protocol: Synthesis of 2-Phenyl-1,3,2-dioxaborinane

Objective: To synthesize 2-phenyl-1,3,2-dioxaborinane via the condensation of phenylboronic acid and 1,3-propanediol.

Materials:

-

Phenylboronic acid (1.0 eq)

-

1,3-Propanediol (1.1 eq)

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add phenylboronic acid (e.g., 12.2 g, 100 mmol) and toluene (100 mL).

-

Addition of Diol: To the stirring suspension, add 1,3-propanediol (e.g., 8.37 g, 110 mmol).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture should become a clear, homogeneous solution.

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product is often of sufficient purity for many applications. If further purification is required, it can be purified by distillation under reduced pressure or by recrystallization.

Causality Behind Experimental Choices:

-

Excess Diol: A slight excess of the diol is used to ensure the complete consumption of the more expensive boronic acid.

-

Azeotropic Distillation: The condensation reaction is an equilibrium process. The removal of water via azeotropic distillation with toluene is crucial to drive the equilibrium towards the formation of the desired 1,3,2-dioxaborinane product.

-

Anhydrous Conditions: While the reaction generates water, starting with dry reagents and solvent minimizes side reactions and ensures a clean conversion.

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| Phenylboronic Acid | 121.93 | 100 | 1.0 |

| 1,3-Propanediol | 76.09 | 110 | 1.1 |

| Product (Theoretical) | 161.99 | 100 | 1.0 |

Typical yields for this reaction are >90%.

The Role of Substituted 1,3,2-Dioxaborinanes in Drug Discovery: The Case of Vaborbactam

The unique ability of the boronic acid moiety to act as a transition-state analog inhibitor of serine proteases has been a game-changer in drug discovery.[2] The 1,3,2-dioxaborinane scaffold serves as a stable and effective delivery vehicle for the boronic acid warhead.

A prime example of the successful application of this scaffold is Vaborbactam , an FDA-approved β-lactamase inhibitor.[2][3][4][5] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and carbapenems. Vaborbactam, with its cyclic boronate structure, effectively inhibits a class of these enzymes known as serine carbapenemases.[3][4]

Caption: Mechanism of action of Vaborbactam in overcoming bacterial resistance.

The 1,3,2-dioxaborinane ring in Vaborbactam is crucial for its function:

-

Stability and Pharmacokinetics: It provides a stable scaffold that protects the boronic acid from premature degradation, allowing it to reach its target enzyme.

-

Precise Positioning: The stereochemistry of the substituted ring system correctly orients the boronic acid moiety within the active site of the β-lactamase for optimal binding and inhibition.[6]

The development of Vaborbactam showcases the power of leveraging fundamental discoveries in organoboron chemistry to address pressing medical needs, such as antibiotic resistance.[3]

Conclusion and Future Outlook

From its early discovery as a stable dialkoxyborane to its current status as a key component in life-saving drugs, the substituted 1,3,2-dioxaborinane scaffold has proven to be a versatile and valuable tool for chemists and pharmacologists. The foundational synthetic work provided the chemical community with a class of compounds that are both stable and reactive, enabling a myriad of applications. The continued exploration of new synthetic methodologies for their preparation and the growing understanding of their interactions with biological systems promise that substituted 1,3,2-dioxaborinanes will remain at the forefront of innovation in both synthetic chemistry and drug discovery for years to come.

References

-

ResearchGate. (n.d.). Synthesis of vaborbactam. Retrieved from [Link]

-

Woods, W. G., & Strong, P. L. (1966). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society, 88(19), 4667–4668. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Pethe, K., et al. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(23), 5575. [Link]

-

ResearchGate. (n.d.). FDA-approved boron-containing drugs. Retrieved from [Link]

-

New Drug Approvals. (2017). Vaborbactam. Retrieved from [Link]

-

Lomovskaya, O., et al. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(3), e01636-19. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Theoretical Studies on the Conformational Analysis of 2-Methyl-1,3,2-dioxaborinane

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of 2-Methyl-1,3,2-dioxaborinane, a representative six-membered heterocyclic system. The inherent flexibility of the dioxaborinane ring gives rise to a complex potential energy surface populated by multiple conformers, such as chairs, sofas, and twist-boats. Understanding the geometry, relative stability, and interconversion pathways of these conformers is critical for predicting the molecule's reactivity, spectroscopic properties, and biological interactions. This document details a robust computational workflow, grounded in Density Functional Theory (DFT), for elucidating this conformational landscape. We explain the rationale behind the selection of computational methods and basis sets, outline the protocol for identifying and characterizing stationary points on the potential energy surface, and discuss the validation of theoretical findings against experimental data. The insights and protocols presented herein serve as a foundational guide for researchers investigating the stereochemical behavior of boronate esters and related heterocyclic compounds.

Introduction: The Significance of Boronate Ester Conformation

The 1,3,2-dioxaborinane ring is a core structural motif in a wide array of chemical entities, from synthetic intermediates and catalysts to biologically active molecules. The specific three-dimensional arrangement, or conformation, of this ring and its substituents dictates the molecule's overall shape, polarity, and steric profile. For this compound, the orientation of the methyl group relative to the ring profoundly influences its chemical behavior.

Conformational analysis is therefore not merely an academic exercise; it provides critical insights that are directly applicable in fields like drug development, where molecular recognition is paramount, and in materials science, where bulk properties are governed by molecular-level organization. While experimental techniques like NMR spectroscopy can provide valuable data on the dominant conformers in solution, theoretical and computational studies offer a uniquely powerful lens. They allow for the characterization of high-energy, transient structures and the precise mapping of the energy barriers that separate them—information that is often inaccessible through experimentation alone.

The Conformational Landscape of the 1,3,2-Dioxaborinane Ring

The conformational behavior of saturated six-membered rings is classically benchmarked against cyclohexane, which predominantly adopts a strain-free chair conformation.[1][2] However, the introduction of heteroatoms—two oxygen atoms and a boron atom—into the 1,3,2-dioxaborinane ring significantly alters this landscape. The different bond lengths (C-O, B-O) and bond angles compared to cyclohexane, along with electronic effects like hyperconjugation, lead to a more complex and nuanced set of stable conformers.

Key conformations for the 1,3,2-dioxaborinane ring include:

-

Chair (C): Analogous to cyclohexane, where four atoms are roughly in a plane and the other two are on opposite sides.[2] The methyl group at the C2 (boron) position can be either axial or equatorial.

-

Boat (B): A higher-energy conformation where two opposite atoms are out of the plane on the same side.[3][4] This form is typically destabilized by steric "flagpole" interactions and torsional strain.[4][5]

-

Twist-Boat (TB): A slightly distorted boat conformation of D₂ symmetry that alleviates some of the boat's steric and torsional strain, making it an important intermediate in conformational interconversions.[1][3]

-

Sofa (S): Also known as an envelope, this conformation features five atoms in a plane with the sixth atom out of the plane. Studies on substituted 1,3,2-dioxaborinanes have revealed that sofa conformers can be particularly stable, sometimes even more so than the chair form.[6][7]

The primary objective of a theoretical study is to locate these structures on the potential energy surface and quantify their relative Gibbs free energies (ΔG) to determine their equilibrium populations at a given temperature.

Theoretical & Computational Methodology

A robust computational strategy is essential for accurately mapping the conformational energy landscape. The choice of method represents a critical balance between computational cost and chemical accuracy.

The Rationale for a Computational Approach

Computational chemistry provides a virtual laboratory to probe molecular behavior with atomic-level precision. It allows us to:

-

Visualize and Analyze 3D Structures: Obtain precise geometric parameters (bond lengths, angles, dihedrals) for each conformer.

-

Calculate Relative Stabilities: Determine the energy differences between conformers to predict which will be most populated at equilibrium.

-

Map Interconversion Pathways: Identify the transition states that connect different conformers and calculate the activation energy barriers for ring-flipping and other dynamic processes.[8][9]

Selecting the Right Tools: Ab Initio vs. Density Functional Theory (DFT)

Two main families of quantum chemical methods are employed for such studies:

-

Ab Initio Methods: These methods, like Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters.[10][11] While highly accurate at higher levels, they can be computationally expensive.

-

Density Functional Theory (DFT): DFT methods calculate the energy of a molecule based on its electron density.[12][13] They include an approximation for the electron correlation effects, making them significantly faster than high-level ab initio methods while often providing comparable accuracy.[11] Functionals like B3LYP and PBE are widely used and have been shown to perform well for conformational analysis of heterocyclic systems.[6][14]

For systems like this compound, DFT (e.g., using the B3LYP functional) offers the most pragmatic and reliable approach, capturing the essential physics that governs conformational preferences without prohibitive computational expense.[15][16]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common choices. The "(d)" indicates the addition of polarization functions on heavy atoms, and "(d,p)" adds them to hydrogen as well. These functions are crucial for describing the non-spherical nature of electron density in molecules and are essential for accurate geometry and energy calculations.

A Self-Validating Computational Workflow

A trustworthy protocol ensures that the identified conformers are true energy minima and that the connections between them are correctly established.

-

Initial Conformer Generation: Build plausible starting geometries for all expected conformers (e.g., Chair-axial, Chair-equatorial, various Sofa and Twist-Boat forms).

-

Geometry Optimization: Perform a full geometry optimization for each starting structure using the chosen level of theory (e.g., B3LYP/6-31G(d)). This process finds the nearest stationary point on the potential energy surface.

-

Frequency Calculation (Validation): For each optimized structure, perform a vibrational frequency calculation. This is a critical validation step:

-

A true energy minimum (a stable conformer) will have zero imaginary frequencies .

-

A first-order saddle point (a transition state) will have exactly one imaginary frequency . The thermal corrections from this step are also used to calculate enthalpy (H) and Gibbs free energy (G).

-

-

Transition State Search: To map interconversion pathways, perform a transition state (TS) search (e.g., using a Synchronous Transit-Guided Quasi-Newton (STQN) method) between two confirmed minima.

-

Transition State Validation: Validate the TS structure with a frequency calculation (must have one imaginary frequency). Further confirm the TS connects the intended minima by performing an Intrinsic Reaction Coordinate (IRC) calculation, which traces the reaction path downhill from the TS to the connected reactant and product.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger, more flexible basis set (e.g., 6-311+G(d,p)).

Caption: A standard workflow for theoretical conformational analysis.

Conformational Analysis of this compound

Applying the workflow described above allows for a detailed characterization of the conformational preferences of this compound. The key competition is typically between a chair-like conformer with the methyl group in an equatorial position and a sofa conformer.

Predicted Geometries and Stabilities

Based on studies of analogous systems, the most stable conformer is expected to be a sofa form, or a chair form with the methyl group in the equatorial position to minimize steric interactions.[6][7] The axial conformer would be destabilized by 1,3-diaxial interactions.

Table 1: Calculated Relative Energies of this compound Conformers (Note: These are representative values based on typical DFT calculations for similar systems. Actual values require specific computation.)

| Conformer | Point Group | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈) (kcal/mol) | Predicted Population (%) |

| Sofa (S) | C₁ | 0.00 | 0.00 | ~75% |

| Chair (Eq-Me) | C₁ | 0.55 | 0.60 | ~24% |

| Twist-Boat (TB) | C₁ | 3.50 | 3.65 | <1% |

| Chair (Ax-Me) | C₁ | 4.20 | 4.10 | <1% |

The Gibbs free energy (ΔG), which includes zero-point vibrational energy and thermal contributions, is the most reliable predictor of conformational equilibrium.

Caption: A representative energy diagram for this compound conformers.

Correlation with Experimental Data

A key strength of theoretical chemistry is its ability to predict properties that can be measured experimentally, thereby validating the computational model. For conformational analysis, the most powerful synergy is with Nuclear Magnetic Resonance (NMR) spectroscopy .

-

Chemical Shifts: The electronic environment of each nucleus differs between conformers, leading to distinct chemical shifts. A calculated population-weighted average of chemical shifts can be compared to the experimental spectrum.

-

Coupling Constants: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between atoms, as described by the Karplus equation. Calculating these constants for each conformer and comparing the Boltzmann-averaged value to experiment provides strong evidence for the predicted conformational equilibrium.[7]

-

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. Calculated interatomic distances in the predicted conformers can be directly compared with NOE intensities.

Agreement between calculated and experimental NMR data lends high confidence to the theoretical model and its description of the conformational landscape.[7]

Conclusion

The conformational analysis of this compound is a multifaceted problem that is ideally suited to a theoretical and computational approach. By employing robust DFT calculations within a structured and self-validating workflow, it is possible to identify the key stable conformers, quantify their relative stabilities, and map the energetic pathways for their interconversion. The analysis reveals a complex landscape where sofa and chair forms are the dominant species, with their relative populations governed by a subtle interplay of steric and electronic effects. These theoretical insights are not only fundamental to understanding the chemistry of this specific molecule but are also invaluable for predicting its behavior in the complex environments relevant to pharmaceutical and materials science research. The synergy between high-level computation and experimental validation provides the most complete picture of the dynamic nature of these important heterocyclic systems.

References

- Kuznetsov, V. V., et al. (2017). Conformational Analysis of 2-Isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane. Russian Journal of Organic Chemistry, 53(11), 1678-1681.

-

Kuznetsov, V. V. (2017). Conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane. ResearchGate. [Link]

-

Kuznetsov, V. V. (2015). Conformational behavior of 1,3,2-dioxaborinane molecule encapsulated in fullerenes. ResearchGate. [Link]

-

Michigan State University Department of Chemistry. Ring Conformations. MSU Chemistry. [Link]

-

Brotzak, J., & Smith, J. (2022). Exploring Conformational Landscapes Along Anharmonic Low-Frequency Vibrations. PMC. [Link]

-

Li, Y., et al. (2022). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. ResearchGate. [Link]

-

Arunachalam, S., et al. (2020). Energy landscape of conformational changes for a single unmodified protein. PMC. [Link]

-

Flinn, C. G., et al. (2009). An Ab Initio Study of the Structures and Selected Properties of 1,2-Dihydro-1,2-azaborine and Related Molecules. PubMed. [Link]

-

Flores-Holguín, N., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC. [Link]

-

Tadese, A. A., & Aytenfsu, S. (2021). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Organic Chemistry: An Indian Journal. [Link]

-

Wales, D. J. (2021). Side-chain polarity modulates the intrinsic conformational landscape of model dipeptides. University of Cambridge. [Link]

-

Orellana, L., et al. (2015). Exploring free energy landscapes of large conformational changes: molecular dynamics with excited normal modes. PubMed. [Link]

-

IUPAC. (1996). chair, boat, twist. IUPAC Compendium of Chemical Terminology. [Link]

-

Nlep, F., et al. (2021). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. [Link]

-

Kavitha, S., & Sundararajan, M. (2008). DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids. PubMed. [Link]

-

Davis, B. (2013). The Significance of the Boat and Twist-Boat Conformers of Cyclohexane. YouTube. [Link]

-

LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2023). The Boat Conformation of Cyclohexane. YouTube. [Link]

-

Nsengimana, V., et al. (2022). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI. [Link]

Sources

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pleiades.online [pleiades.online]

- 7. researchgate.net [researchgate.net]

- 8. Energy landscape of conformational changes for a single unmodified protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring free energy landscapes of large conformational changes: molecular dynamics with excited normal modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Ab Initio Study of the Structures and Selected Properties of 1,2-Dihydro-1,2-azaborine and Related Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

Stability and handling of 2-Methyl-1,3,2-dioxaborinane

An In-Depth Technical Guide to the Stability and Handling of 2-Methyl-1,3,2-dioxaborinane for Pharmaceutical Research

Abstract: this compound, a cyclic boronic ester, is a valuable reagent in modern synthetic chemistry, particularly within drug discovery programs leveraging palladium-catalyzed cross-coupling reactions. Its six-membered dioxaborinane ring structure confers specific reactivity and stability properties that are crucial for its successful application. However, like many organoboron compounds, its utility is intrinsically linked to a nuanced understanding of its stability profile and the implementation of precise handling protocols. This guide provides an in-depth analysis of the hydrolytic, thermal, and chemical stability of this compound. It offers field-proven protocols for its safe handling, storage, and use, with a focus on explaining the chemical principles that underpin these recommendations. For the research scientist, this document serves as a comprehensive resource to mitigate common failure modes associated with boronic esters and to maximize the reproducibility and success of synthetic campaigns.

Core Physicochemical Properties

This compound belongs to the family of cyclic boronic esters known as dioxaborinanes.[1] These compounds are formed from the condensation of a boronic acid with a 1,3-diol.[1] The foundational structure consists of a trivalent, sp²-hybridized boron atom, which possesses a vacant p-orbital.[1] This electronic feature is central to both its reactivity in desired synthetic transformations, such as the Suzuki-Miyaura coupling, and its primary degradation pathways.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 51901-48-5 | [3] |

| Molecular Formula | C₄H₉BO₂ | [3] |

| Molecular Weight | 99.92 g/mol | [3] |

| Appearance | Typically a liquid or low-melting solid | [4] |

Critical Stability Profile

A thorough understanding of the stability of this compound is paramount for its effective use. The principal vulnerabilities are susceptibility to hydrolysis and potential thermal decomposition.

Hydrolytic Stability: The Primary Challenge

The most significant factor governing the stability of boronic esters is their propensity for hydrolysis, reverting to the corresponding boronic acid and diol.[5][6] This process is often the root cause of diminished yields and reaction irreproducibility in synthetic applications like the Suzuki-Miyaura reaction.[2][7]

Mechanism of Hydrolysis: The reaction is initiated by the nucleophilic attack of water on the electron-deficient boron atom. The vacant p-orbital on the sp²-hybridized boron makes it Lewis acidic and thus susceptible to this attack.[1] The subsequent proton transfer and ring-opening steps release methylboronic acid and 1,3-propanediol.

The rate of hydrolysis is highly dependent on several factors:

-

pH: The process is sensitive to pH.[8] While many boronic esters exhibit some stability at neutral pH, the rate of hydrolysis can be accelerated under both acidic and basic conditions.[5][8]

-

Steric Hindrance: The steric environment around the boron atom is a critical determinant of hydrolytic stability.[5] Increased steric bulk from the diol backbone can significantly hinder the approach of a water molecule, thereby slowing the rate of hydrolysis.[5] While this compound is a relatively simple cyclic ester, this principle is key to designing more robust boronic ester reagents for challenging applications.[5]

-

Solvent: The presence of water in reaction solvents, even in trace amounts, can initiate hydrolysis. The choice of anhydrous solvents is therefore critical for handling and reactions.

Caption: Mechanism of Hydrolysis for this compound.

Thermal Stability

While hydrolytic instability is the primary concern under typical reaction conditions, thermal decomposition can occur at elevated temperatures. Studies on the closely related compound 2-methyl-1,3-dioxolane show that gas-phase thermal decomposition occurs at high temperatures (e.g., 459-490 °C).[9][10] The decomposition is a unimolecular, first-order process that proceeds through a stepwise mechanism.[9][11] It is reasonable to infer a similar pathway for this compound, where heating could lead to ring fragmentation.

For practical laboratory applications, this means that while the compound is stable at recommended storage temperatures, prolonged heating at high temperatures, such as during distillation or in high-boiling solvents for extended periods, should be approached with caution and ideally monitored for signs of degradation.

| Kinetic Parameters for Thermal Decomposition of 2-methyl-1,3-dioxolane (Analogue) | |

| Temperature Range | 459-490 °C |

| Pressure Range | 46-113 Torr |

| Arrhenius Equation | log k = (13.61 ± 0.12) - (242.1 ± 1.0)(2.303RT)⁻¹ |

| (Data from a study on the analogous compound 2-methyl-1,3-dioxolane provides insight into the potential thermal lability at high temperatures)[9][10] |

Chemical Compatibility

The reactivity profile of this compound dictates its compatibility with other reagents. This is critical for planning synthetic sequences and for safe storage.

| Compatibility Profile | |

| Compatible | Aprotic, anhydrous organic solvents (e.g., THF, Dioxane, Toluene, DMF, DCM); Mild bases used in coupling reactions (e.g., K₂CO₃, Cs₂CO₃) under anhydrous conditions; Organohalides and triflates used as coupling partners.[6][12] |

| Incompatible | Water and Protic Solvents (Alcohols): Cause rapid hydrolysis.[5][13] Strong Oxidizing Agents: Can oxidize the C-B bond.[14] Strong Acids & Strong Bases: Can catalyze decomposition and other side reactions.[14] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable for maintaining the integrity of this compound and ensuring experimental success.

General Handling: Inert Atmosphere is Mandatory

Given its moisture sensitivity, the compound must be handled exclusively under an inert atmosphere (e.g., Argon or Nitrogen).[13][15]

Workflow for Transfer and Dispensing:

Caption: Standard workflow for handling moisture-sensitive boronic esters.

Key Procedural Notes:

-

Equilibration: Always allow the reagent container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[15]

-

Glassware: All glassware must be rigorously dried (e.g., oven-dried at >120°C or flame-dried under vacuum) and cooled under an inert atmosphere.

-

Solvents: Use only high-quality anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

Storage Recommendations

Proper storage is essential to preserve the reagent's shelf-life.

-

Container: Store in the original, tightly sealed container.[13][14]

-

Atmosphere: The headspace of the container should be filled with an inert gas.

-

Temperature: Store in a refrigerated and dry area (typically 2-8°C) to minimize vapor pressure and slow potential degradation pathways.[14]

-

Avoid: Keep away from light, heat, moisture, and incompatible chemicals like strong acids, bases, and oxidizing agents.[13][14]

Spill and Exposure Management